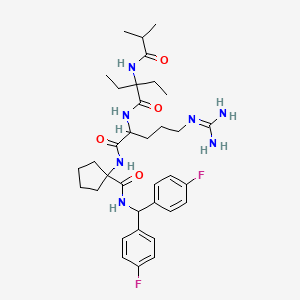

(S)-N-(Bis(4-fluorophenyl)methyl)-1-(2-(2-ethyl-2-isobutyramidobutanamido)-5-guanidinopentanamido)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[bis(4-fluorophenyl)methyl]-1-{5-carbamimidamido-2-[2-ethyl-2-(2-methylpropanamido)butanamido]pentanamido}cyclopentane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and a cyclopentane ring. Its unique chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[bis(4-fluorophenyl)methyl]-1-{5-carbamimidamido-2-[2-ethyl-2-(2-methylpropanamido)butanamido]pentanamido}cyclopentane-1-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the cyclopentane ring, followed by the introduction of the carbamimidamido and other amido groups. The final step involves the addition of the bis(4-fluorophenyl)methyl group. Each step requires careful control of temperature, pH, and reaction time to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for precise control of reaction conditions and can significantly increase yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains several reactive functional groups:

Hydrolysis and Amidation

Amide bonds in the compound can hydrolyze via acidic or basic catalysis , yielding carboxylic acids or amines. For example:

-

Amidation : Formation of amides from carboxylic acids and amines using coupling agents (e.g., EDC/HOBt).

-

Hydrolysis : Cleavage of amides under acidic (HCl) or basic (NaOH) conditions to generate reactive intermediates.

Guanidino Group Reactions

The guanidino group is highly nucleophilic and can participate in:

-

Electrophilic substitution : Reaction with electrophiles (e.g., alkyl halides).

-

Complexation : Binding to metal ions or enzymes via hydrogen bonding .

Structural Stability and Reaction Conditions

The compound’s stability depends on its steric environment and fluorophenyl substituents , which may reduce reactivity through electron-withdrawing effects .

pH Sensitivity

| Condition | Effect |

|---|---|

| Acidic (pH < 5) | Accelerates hydrolysis of amides and guanidino groups. |

| Basic (pH > 8) | Promotes deprotonation of amides, increasing nucleophilicity. |

Solvent Effects

-

Polar aprotic solvents (e.g., DMF) favor nucleophilic reactions.

-

Aqueous solvents (e.g., water/ethanol) may accelerate hydrolysis.

Analytical Methods for Reaction Monitoring

Challenges and Limitations

Scientific Research Applications

N-[bis(4-fluorophenyl)methyl]-1-{5-carbamimidamido-2-[2-ethyl-2-(2-methylpropanamido)butanamido]pentanamido}cyclopentane-1-carboxamide has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying cellular processes or as a potential therapeutic agent. In medicine, its unique structure could make it a candidate for drug development, particularly for targeting specific molecular pathways. In industry, the compound’s properties may be exploited for the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[bis(4-fluorophenyl)methyl]-1-{5-carbamimidamido-2-[2-ethyl-2-(2-methylpropanamido)butanamido]pentanamido}cyclopentane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. Understanding the molecular pathways involved can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

N-[bis(4-fluorophenyl)methyl]-1-{5-carbamimidamido-2-[2-ethyl-2-(2-methylpropanamido)butanamido]pentanamido}cyclopentane-1-carboxamide can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with comparable functional groups or structural motifs For example, compounds with bis(4-fluorophenyl)methyl groups or cyclopentane rings may share some chemical properties but differ in their biological activity or applications

Conclusion

N-[bis(4-fluorophenyl)methyl]-1-{5-carbamimidamido-2-[2-ethyl-2-(2-methylpropanamido)butanamido]pentanamido}cyclopentane-1-carboxamide is a complex and versatile compound with significant potential in various scientific fields Its unique structure and chemical properties make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry

Biological Activity

(S)-N-(Bis(4-fluorophenyl)methyl)-1-(2-(2-ethyl-2-isobutyramidobutanamido)-5-guanidinopentanamido)cyclopentanecarboxamide, also referred to as MM 102, is a complex synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and chemokine receptor modulation. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of MM 102 can be represented as follows:

MM 102 has been identified as a potent inhibitor of the WDR5/MLL interaction, with an IC50 value of 2.4 nM. This inhibition is crucial as it disrupts the MLL1 methyltransferase activity, which is implicated in the regulation of gene expression in various leukemias. The compound has shown efficacy in inhibiting cell growth and inducing apoptosis in leukemia cells harboring MLL1 fusion proteins .

Inhibition of MLL1 Methyltransferase

Research indicates that MM 102 effectively inhibits MLL1 methyltransferase activity. This inhibition leads to decreased expression of target genes such as HoxA9 and Meis-1, which are critical in hematopoietic malignancies. The compound's ability to induce apoptosis in cancer cells demonstrates its potential therapeutic applications .

Chemokine Receptor Modulation

MM 102 also exhibits antagonistic properties against the human CC chemokine receptor 2 (CCR2). It has been shown to selectively bind to CCR2 with an IC50 value significantly lower than that of other chemokine receptors, indicating its potential role in modulating inflammatory responses and possibly affecting tumor microenvironments .

Study on Leukemia Cells

A study published in Nature demonstrated that MM 102 inhibited the proliferation of leukemia cells expressing the MLL1-AF9 fusion gene. The compound not only reduced cell viability but also triggered apoptotic pathways, highlighting its dual role as both a growth inhibitor and an apoptotic agent .

CCR2 Antagonism

Another research effort focused on the structure-activity relationship (SAR) of cyclopentanecarboxamide derivatives, including MM 102. The findings revealed that modifications to the cyclopentane scaffold significantly impacted CCR2 binding affinity. The optimal binding was achieved with specific alkyl substitutions, suggesting avenues for further structural optimization .

Data Tables

| Biological Activity | IC50 Value (nM) | Target |

|---|---|---|

| MLL1 Methyltransferase Inhibition | 2.4 | MLL1 |

| CCR2 Antagonism | ~130 | CCR2 |

| Compound | Effect | Cell Type |

|---|---|---|

| MM 102 | Induces apoptosis | Leukemia cells |

| MM 102 | Inhibits proliferation | Leukemia cells |

Q & A

Basic Research Questions

Q. What synthetic pathways are recommended for synthesizing this compound, and how can reaction conditions be optimized for purity?

- Methodological Answer : A multi-step synthesis approach is typically employed, starting with condensation reactions between fluorophenylmethyl precursors and cyclopentanecarboxamide intermediates. Key steps include activating carboxylic acids via coupling reagents (e.g., EDCI/HOBt) and optimizing reaction temperatures (e.g., 0–6°C for sulfenyl chloride intermediates) to minimize side reactions . Purification via HPLC or column chromatography is critical, with purity verified by mass spectrometry (e.g., molecular ion peak at m/z 207.2441 for related fluorophenyl derivatives) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Use a combination of 1H/13C NMR to verify substituent positions (e.g., distinguishing fluorophenyl protons) and high-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., m/z accuracy within ±0.001 Da). Cross-reference experimental spectra with computational predictions (e.g., IUPAC-standard InChIKey validation) . For guanidinopentanamido groups, IR spectroscopy can identify characteristic N-H and C=O stretches .

Q. What methodologies are recommended for initial purity assessment and stability testing?

- Methodological Answer : Purity is assessed via reverse-phase HPLC (e.g., C18 column, gradient elution with acetonitrile/water) coupled with UV detection at 254 nm. Stability under varying pH and temperature conditions should be tested using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks), with degradation products analyzed via LC-MS .

Advanced Research Questions

Q. How should researchers resolve discrepancies between observed and predicted spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

Re-examine synthesis intermediates to identify potential byproducts (e.g., incomplete deprotection of guanidine groups).

Validate instrumentation calibration using certified reference materials (e.g., NIST-traceable standards) .

Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data, accounting for solvent effects and conformational flexibility .

Consult structural analogs (e.g., fluorophenylcarboxamides) for benchmarking .

Q. What computational approaches are suitable for predicting this compound’s binding affinity with biological targets (e.g., proteases)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites, focusing on hydrogen bonding between the guanidinium group and catalytic residues.

- Molecular dynamics (MD) simulations : Employ GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories .

- Free-energy perturbation (FEP) : Calculate binding free energies using COMSOL Multiphysics-integrated workflows for higher accuracy .

Q. How can solubility and bioavailability be enhanced without altering the core pharmacophore?

- Methodological Answer :

- Salt formation : Screen counterions (e.g., hydrochloride, mesylate) to improve aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the cyclopentanecarboxamide moiety for pH-dependent release .

- Nanoformulation : Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) to enhance plasma stability .

Q. What strategies mitigate side reactions during multi-step synthesis (e.g., isobutyramidobutanamido group hydrolysis)?

- Methodological Answer :

- Orthogonal protecting groups : Use Fmoc for amines and tert-butyl esters for carboxylic acids to enable sequential deprotection .

- Low-temperature coupling : Conduct acylation steps at –20°C to suppress racemization .

- In-line monitoring : Implement FTIR or Raman spectroscopy to track reaction progress in real time .

Q. Data Contradiction Analysis Framework

- Step 1 : Replicate experiments under identical conditions to rule out procedural variability .

- Step 2 : Compare results with published analogs (e.g., fluorophenylcarboxamides) to identify trends .

- Step 3 : Apply multivariate statistical analysis (e.g., PCA) to isolate variables causing discrepancies .

Properties

Molecular Formula |

C35H49F2N7O4 |

|---|---|

Molecular Weight |

669.8 g/mol |

IUPAC Name |

N-[bis(4-fluorophenyl)methyl]-1-[[5-(diaminomethylideneamino)-2-[[2-ethyl-2-(2-methylpropanoylamino)butanoyl]amino]pentanoyl]amino]cyclopentane-1-carboxamide |

InChI |

InChI=1S/C35H49F2N7O4/c1-5-34(6-2,43-29(45)22(3)4)31(47)41-27(10-9-21-40-33(38)39)30(46)44-35(19-7-8-20-35)32(48)42-28(23-11-15-25(36)16-12-23)24-13-17-26(37)18-14-24/h11-18,22,27-28H,5-10,19-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,45)(H,44,46)(H4,38,39,40) |

InChI Key |

RZKSQRIPRKWVBU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C(=O)NC(CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.